2-ethyl-2H-1,2,3-triazol-4-amine

Overview

Description

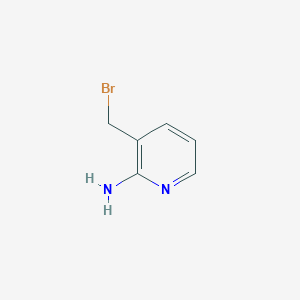

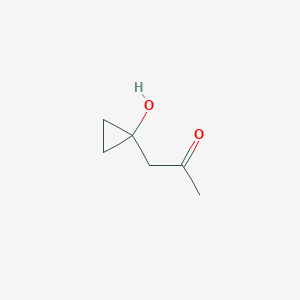

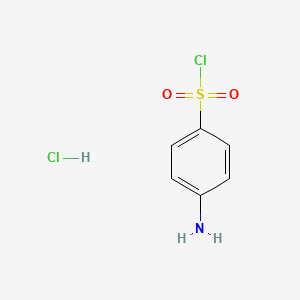

2-ethyl-2H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C4H8N4. It is a hydrochloride salt with a molecular weight of 148.59 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,3-triazoles typically involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

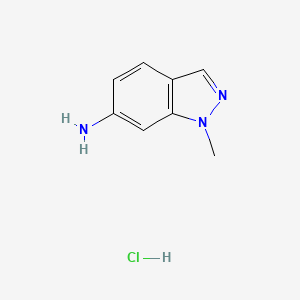

The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H .Chemical Reactions Analysis

Triazoles are known to be involved in various chemical reactions. For instance, they can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . They can also undergo reactions with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .Physical And Chemical Properties Analysis

This compound is a hydrochloride salt that is typically stored at room temperature . It is available in powder form . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications

Pharmaceutical Applications

Triazole derivatives, including 2-ethyl-2H-1,2,3-triazol-4-amine, have been widely studied for their pharmacological properties. The versatility in structural modifications allows these compounds to exhibit a broad spectrum of biological activities. Triazoles are particularly noted for their antimicrobial, antitumor, and antiviral properties. These compounds have been utilized in the development of new drugs targeting various diseases, highlighting their importance in medicinal chemistry (Ferreira et al., 2013).

Agricultural Applications

In agriculture, triazole derivatives are utilized in the production of plant protection products. These compounds serve as active ingredients in fungicides, herbicides, and insecticides, contributing significantly to crop protection strategies. Their role in enhancing agricultural productivity by combating pests and diseases is well-documented (Nazarov et al., 2021).

Material Science

Triazole compounds have been investigated for their potential in material science applications, including the development of new polymers and corrosion inhibitors. Their unique chemical properties facilitate the creation of high-performance materials with desirable features such as thermal stability and resistance to degradation. This makes them valuable components in the design of advanced materials for various industrial applications (Hrimla et al., 2021).

Drug Discovery and Development

The use of triazoles in drug discovery and development is noteworthy. Their incorporation into drug molecules has led to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Triazoles serve as key scaffolds in the synthesis of drugs targeting a wide array of health conditions, underlining their significance in the pharmaceutical industry (Aggarwal & Sumran, 2020).

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The mechanism of interaction between similar 1,2,3-triazol-5-yl)phenyl]amine compounds and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

The inhibition of ache and buche by 1,2,3-triazole derivatives can affect cholinergic neurotransmission, potentially impacting various physiological processes .

Pharmacokinetics

1,2,3-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Result of Action

The inhibition of ache and buche by 1,2,3-triazole derivatives can lead to an increase in acetylcholine levels, potentially affecting neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-ethyl-2H-1,2,3-triazol-4-amine. For instance, the reaction of similar triazole compounds with cyclohexanone requires heating to overcome the activation barrier . Furthermore, the stability of 1,2,3-triazole derivatives to various conditions suggests they may be robust to environmental changes .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Given the notable therapeutic importance of 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, there is significant interest in the development of novel antimicrobial drugs for combating drug-resistant infections effectively . Furthermore, due to the stability of 1,2,3-triazoles against metabolic degradation and their ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, they hold immense potential to significantly advance medicinal chemistry .

properties

IUPAC Name |

2-ethyltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHNHXVFSOEFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802915-22-6 | |

| Record name | 2-ethyl-2H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine](/img/structure/B3194129.png)